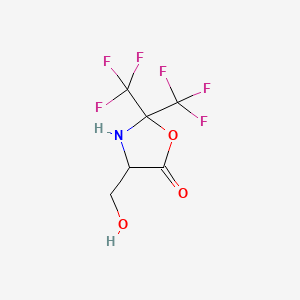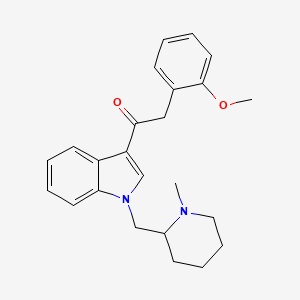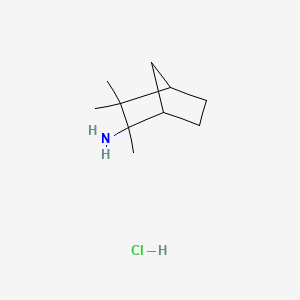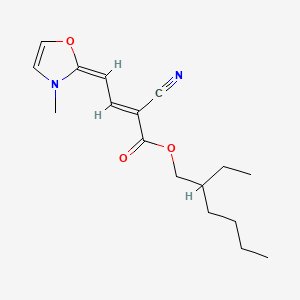
Primaquine-d3 Diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Primaquine-d3 Diphosphate is a deuterated form of Primaquine Diphosphate, an antimalarial agent. Primaquine is an aminoquinoline compound that is primarily used to prevent the relapse of vivax malaria and ovale malaria. It is also used to prevent the transmission of falciparum malaria . The deuterated form, this compound, is labeled with deuterium, which can be useful in pharmacokinetic studies to track the drug’s metabolism and distribution in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Primaquine-d3 Diphosphate involves the incorporation of deuterium atoms into the Primaquine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The production process also includes purification steps such as crystallization and chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Primaquine-d3 Diphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and pharmacological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in reduction reactions.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various metabolites of this compound, which can be analyzed using techniques like mass spectrometry and chromatography .
Wissenschaftliche Forschungsanwendungen
Primaquine-d3 Diphosphate has several scientific research applications:
Pharmacokinetic Studies: The deuterated form is used to study the drug’s metabolism and distribution in the body, providing insights into its pharmacokinetic properties.
Malaria Research: It is used in research to understand its efficacy in preventing malaria relapse and transmission.
Drug Development: The compound is used in the development of new antimalarial drugs and in studying drug interactions.
Biological Studies: It is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Wirkmechanismus
Primaquine-d3 Diphosphate exerts its effects by interfering with the mitochondrial function of the malaria parasite. It disrupts the parasite’s energy production, leading to its death. The compound may also generate reactive oxygen species that damage the parasite’s cellular components . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect the electron transport chain and DNA of the parasite .
Vergleich Mit ähnlichen Verbindungen
Chloroquine: Another aminoquinoline used to treat malaria.
Mefloquine: A quinoline methanol compound used for malaria treatment and prevention.
Tafenoquine: A newer antimalarial drug with a similar mechanism of action to Primaquine.
Uniqueness: Primaquine-d3 Diphosphate is unique due to its deuterated form, which allows for detailed pharmacokinetic studies. This property makes it valuable in research settings to track the drug’s metabolism and distribution more accurately compared to its non-deuterated counterparts .
Eigenschaften
CAS-Nummer |
1318852-20-8 |
|---|---|
Molekularformel |
C15H21N3O |
Molekulargewicht |
262.371 |
IUPAC-Name |
4-N-[6-(trideuteriomethoxy)quinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/i2D3 |
InChI-Schlüssel |
INDBQLZJXZLFIT-BMSJAHLVSA-N |
SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Synonyme |
N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine-d3 Phosphate; 8-[(4-Amino-1-methylbutyl)amino]-6-methoxyquinoline-d3 Phosphate; (+/-)-Primaquine-d3 Phosphate; 6-Methoxy-8-[4-amino-1-_x000B_methylbutylamino]quinoline-d3 Phosphate; NSC 27296-d3; Neo-Quipenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









